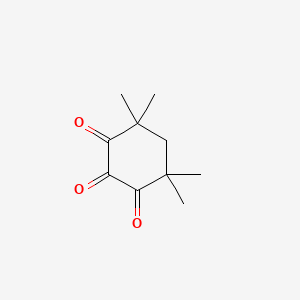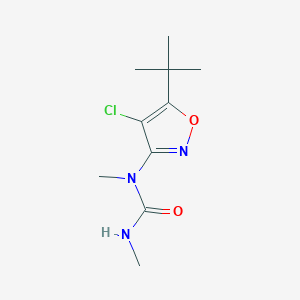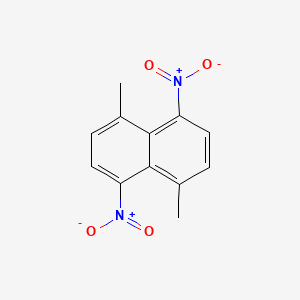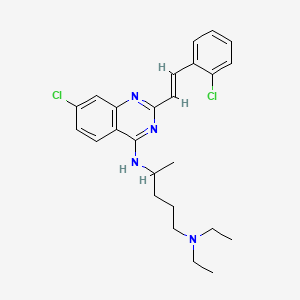
2-(2-Chlorostyryl)-4-(delta-diethylamino-alpha-methylbutylamino)-7-chloroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorostyryl)-4-(delta-diethylamino-alpha-methylbutylamino)-7-chloroquinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorostyryl)-4-(delta-diethylamino-alpha-methylbutylamino)-7-chloroquinazoline typically involves multi-step organic reactions. The starting materials might include 2-chlorostyrene and 7-chloroquinazoline derivatives. Common synthetic routes could involve:
Step 1: Formation of the styryl intermediate through a Heck reaction.
Step 2: Introduction of the diethylamino group via nucleophilic substitution.
Step 3: Final coupling with the quinazoline core under specific conditions such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
2-(2-Chlorostyryl)-4-(delta-diethylamino-alpha-methylbutylamino)-7-chloroquinazoline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Possible use in the development of new materials or catalysts.
作用机制
The mechanism of action of 2-(2-Chlorostyryl)-4-(delta-diethylamino-alpha-methylbutylamino)-7-chloroquinazoline would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, modulating their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
- 2-(2-Chlorostyryl)-4-(diethylamino)-7-chloroquinazoline
- 2-(2-Chlorostyryl)-4-(methylamino)-7-chloroquinazoline
Uniqueness
2-(2-Chlorostyryl)-4-(delta-diethylamino-alpha-methylbutylamino)-7-chloroquinazoline might exhibit unique properties due to the specific arrangement of its functional groups, leading to distinct biological activities or chemical reactivity compared to similar compounds.
属性
CAS 编号 |
57942-32-2 |
|---|---|
分子式 |
C25H30Cl2N4 |
分子量 |
457.4 g/mol |
IUPAC 名称 |
4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C25H30Cl2N4/c1-4-31(5-2)16-8-9-18(3)28-25-21-14-13-20(26)17-23(21)29-24(30-25)15-12-19-10-6-7-11-22(19)27/h6-7,10-15,17-18H,4-5,8-9,16H2,1-3H3,(H,28,29,30)/b15-12+ |
InChI 键 |
GBQQMZXOLGTRKW-NTCAYCPXSA-N |
手性 SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC=CC=C3Cl |
规范 SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)
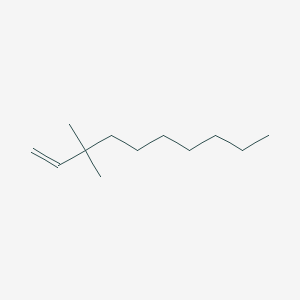
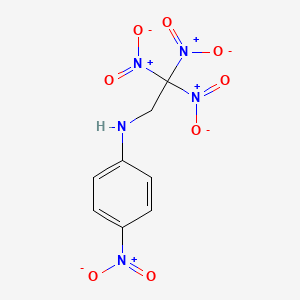
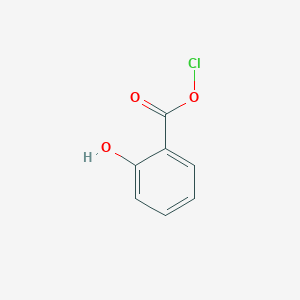

![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)
![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)
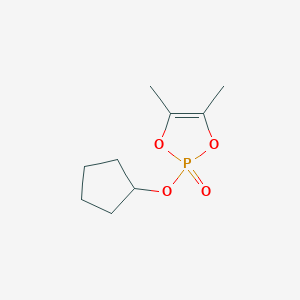
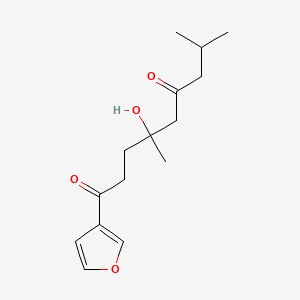
![3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate](/img/structure/B14623934.png)

